molecular formula C9H8N4O2 B2817465 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid CAS No. 926196-70-5

4-methyl-3-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B2817465
CAS RN: 926196-70-5
M. Wt: 204.189
InChI Key: XZRNKOJTMCWOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(1H-tetrazol-1-yl)benzoic acid, or MTBA, is a type of organic compound that has been used in scientific research for many years. It is a white, crystalline solid with a molecular weight of 199.2 g/mol, and it is soluble in water and other organic solvents. MTBA is an important molecule in many areas of research, including organic synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “4-methyl-3-(1H-tetrazol-1-yl)benzoic acid”, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Click Chemistry

The synthesis of tetrazole derivatives, such as “4-methyl-3-(1H-tetrazol-1-yl)benzoic acid”, can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . This makes them ideal for use in click chemistry, a modular synthetic strategy that uses only the most reliable reactions.

Ligand and Receptor Interactions

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This property allows for the study of size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) .

Bioisosteres of Carboxylic Acids

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to be used in the design of new drugs with improved properties.

Synthesis of Other Compounds

“4-methyl-3-(1H-tetrazol-1-yl)benzoic acid” can be used in the synthesis of other compounds. For example, it can be used to prepare tetrazole-containing 1,2,3-thiadiazole derivatives .

Material Chemistry

Tetrazoles, including “4-methyl-3-(1H-tetrazol-1-yl)benzoic acid”, are currently of interest in the field of material chemistry due to their diverse applications .

properties

IUPAC Name

4-methyl-3-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRNKOJTMCWOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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